
4'-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzyloxy group, a diethylamino group, and a propionanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxybenzaldehyde: This intermediate is synthesized by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Formation of Benzyloxybenzylamine: Benzyloxybenzaldehyde is then reacted with an amine, such as diethylamine, under reductive amination conditions to form benzyloxybenzylamine.
Acylation: The benzyloxybenzylamine is acylated with propionyl chloride to form the final product, 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)aniline hydrochloride
- 4,4’-Bis(diethylamino)benzophenone
- 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate
Comparison
4’-(Benzyloxy)-2-(diethylamino)propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
19647-08-6 |
|---|---|
Formule moléculaire |
C20H27ClN2O2 |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(4-phenylmethoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-4-22(5-2)16(3)20(23)21-18-11-13-19(14-12-18)24-15-17-9-7-6-8-10-17;/h6-14,16H,4-5,15H2,1-3H3,(H,21,23);1H |
Clé InChI |
VONCIYYGVFCBGL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


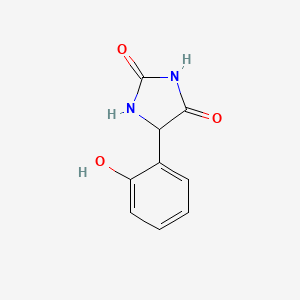
![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one](/img/structure/B14168526.png)
![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)
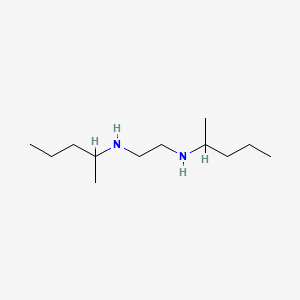
![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
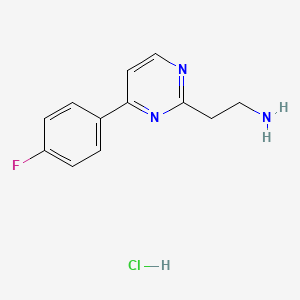
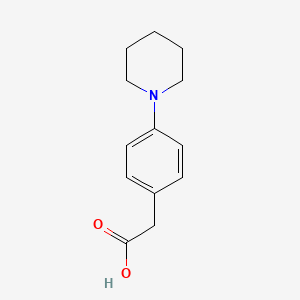
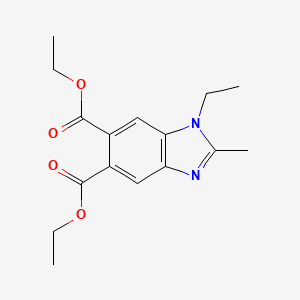

![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
